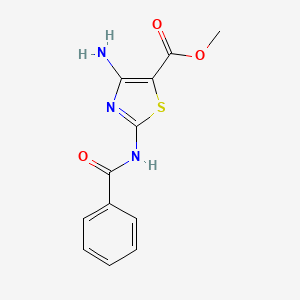
(2R,5R)-5-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,5R)-5-(2-Fluoro-5-nitrophenyl)-2,5-dimethyl-2-(trifluoromethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine” is a synthetic organic molecule It features a complex structure with multiple functional groups, including a fluoro-substituted nitrophenyl ring, a trifluoromethyl group, and an oxazinylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the oxazinyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This step may involve the use of reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenyl ring.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluoro and nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation products: Nitro-phenyl oxazinylamines.
Reduction products: Amino-phenyl oxazinylamines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for activity against various diseases, including cancer and infectious diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,5R)-5-(2-Chloro-5-nitro-phenyl)-2,5-dimethyl-2-trifluoromethyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine
- (2R,5R)-5-(2-Fluoro-5-amino-phenyl)-2,5-dimethyl-2-trifluoromethyl-5,6-dihydro-2H-[1,4]oxazin-3-ylamine
Uniqueness
The presence of the fluoro and nitro groups on the phenyl ring, along with the trifluoromethyl group, imparts unique electronic properties to the compound. These properties can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C13H13F4N3O3 |
|---|---|
Molekulargewicht |
335.25 g/mol |
IUPAC-Name |
(3R,6R)-3-(2-fluoro-5-nitrophenyl)-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-5-amine |
InChI |
InChI=1S/C13H13F4N3O3/c1-11(8-5-7(20(21)22)3-4-9(8)14)6-23-12(2,10(18)19-11)13(15,16)17/h3-5H,6H2,1-2H3,(H2,18,19)/t11-,12+/m0/s1 |
InChI-Schlüssel |
JAFRIYBHPFEIBN-NWDGAFQWSA-N |
Isomerische SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Kanonische SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B8407628.png)




![[2-(1-Methyl-pyrrolidin-yl)ethyl] thiourea](/img/structure/B8407649.png)






![3-[3-(4-Methylpyridin-3-yl)-2-oxoimidazolidin-1-yl]benzonitrile](/img/structure/B8407718.png)
